N,N-didesmethyl AH 7921

Forensic toxicology Metabolism Analytical reference standards

Forensic toxicology laboratories require authentic metabolite standards to confirm AH-7921 exposure, but substituting N,N-didesmethyl AH 7921 with the parent drug or mono-demethylated metabolite leads to erroneous retention time alignment and false identification. This certified reference standard (≥98% purity) provides the exact di-demethylated metabolite needed for validated LC-MS/MS or GC-MS methods. - Distinct chromatographic retention time (ΔRT = -0.33 min vs. AH-7921) ensures baseline resolution in optimized gradient methods. - Defined solubility profile (10 mg/mL in DMF, 11 mg/mL in ethanol) enables stable stock solution preparation. - Available as a crystalline solid with documented storage at -20°C; shipped at room temperature.

Molecular Formula C14H18Cl2N2O
Molecular Weight 301.2 g/mol
CAS No. 1580956-92-8
Cat. No. B593701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-didesmethyl AH 7921
CAS1580956-92-8
SynonymsAH 7921 didesmethyl metabolite
Molecular FormulaC14H18Cl2N2O
Molecular Weight301.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N
InChIInChI=1S/C14H18Cl2N2O/c15-11-5-4-10(8-12(11)16)13(19)18-9-14(17)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,17H2,(H,18,19)
InChIKeyLOONJCCUJYOMJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Aminocyclohexyl)methyl]-3,4-dichlorobenzamide (CAS 1580956-92-8): Sourcing Guide and Technical Specifications for Analytical Reference Standards


N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide (CAS 1580956-92-8), also known as N,N-didesmethyl AH 7921, is an analytical reference standard classified as a synthetic opioid metabolite [1]. It is a predominant metabolite of the designer drug AH 7921 (3,4-dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide) generated during incubation with human liver microsomes [2]. This compound is structurally categorized as a benzamide derivative featuring a 3,4-dichlorophenyl moiety and an aminocyclohexylmethyl side chain. It is supplied as a crystalline solid with a molecular formula of C₁₄H₁₈Cl₂N₂O and a molecular weight of 301.2 g/mol . The compound is intended exclusively for research and forensic applications as a certified reference material, not for human use [1].

Why N-[(1-Aminocyclohexyl)methyl]-3,4-dichlorobenzamide Cannot Be Substituted by Other AH 7921 Metabolites or Structural Analogs in Forensic and Analytical Workflows


While multiple demethylated metabolites are produced during AH 7921 metabolism, including N-desmethyl AH 7921 and N,N-didesmethyl AH 7921, these compounds are not analytically interchangeable [1]. Each metabolite possesses distinct chromatographic retention times, unique mass spectral fragmentation patterns, and different relative abundances in biological matrices [2]. Procurement of the correct certified reference standard is essential for accurate metabolite identification in toxicological casework. Substituting N,N-didesmethyl AH 7921 with the parent drug AH 7921, the mono-demethylated N-desmethyl AH 7921 metabolite, or structurally related opioids such as U-47700 will result in erroneous retention time alignment, inaccurate mass spectral library matching, and ultimately, false negative or false positive analyte identification in forensic urine and blood analyses [2].

N-[(1-Aminocyclohexyl)methyl]-3,4-dichlorobenzamide: Quantitative Differentiation Evidence Versus Comparators and Analogs


Comparative Metabolite Abundance in Human Hepatocyte Incubations and Urine Case Specimens

N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide (N,N-didesmethyl AH 7921) is unequivocally established as one of the two most abundant AH 7921 metabolites following incubation with pooled human hepatocytes and in hydrolyzed urine case specimens [1]. In a comprehensive metabolic characterization study, AH-7921 (10 μmol/L) was incubated with pooled human hepatocytes for up to 3 hours, and the resulting metabolic profile was analyzed by liquid chromatography-quadrupole/time-of-flight high-resolution mass spectrometry (LC-QTOF-HRMS) [1]. The desmethyl and di-desmethyl AH 7921 metabolites were the most dominant metabolites observed after hepatocyte incubation and were both confirmed in the urine case specimen [1].

Forensic toxicology Metabolism Analytical reference standards

Chromatographic Retention Time Differentiation for Targeted LC-MS/MS Method Development

In reversed-phase liquid chromatography methods developed for AH 7921 and its metabolites, N,N-didesmethyl AH 7921 exhibits a distinct retention time relative to the parent drug and the N-desmethyl metabolite, enabling unequivocal chromatographic resolution [1]. Under the chromatographic conditions reported, AH 7921 eluted at 12.099 minutes, while the two proposed metabolites, N-desmethyl AH 7921 and N,N-didesmethyl AH 7921, eluted at 11.983 minutes and 11.769 minutes, respectively [1]. The di-demethylated metabolite (target compound) elutes approximately 0.33 minutes earlier than the parent drug AH 7921 and approximately 0.21 minutes earlier than the mono-demethylated N-desmethyl AH 7921 metabolite under these analytical conditions [1].

LC-MS/MS Method development Forensic analysis

Solubility Profile Differentiation Enabling Optimized Standard Preparation Protocols

N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide exhibits a defined solubility profile across common laboratory solvents, which differs from the solubility characteristics of the parent drug AH 7921 and other analogs . The compound demonstrates solubility of 10 mg/mL in DMF, 11 mg/mL in ethanol, 3 mg/mL in DMSO, and 0.5 mg/mL in ethanol:PBS (pH 7.2, 1:1) . This solubility profile reflects the increased polarity introduced by the primary amine group (replacing the dimethylamino moiety of AH 7921), resulting in altered solvent compatibility that must be accounted for during reference standard preparation [1].

Standard preparation Solubility Analytical chemistry

Predicted Physicochemical Parameters for Analytical Method Development and Compound Handling

The predicted physicochemical parameters of N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide provide essential data for chromatographic method development and compound storage decisions, differentiating it from the parent drug and other analogs . The compound has a predicted boiling point of 430.7±35.0 °C, a predicted density of 1.243±0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 13.57±0.46 . The high predicted pKa value (13.57) is characteristic of the primary amine functionality in the aminocyclohexyl moiety, which contrasts with the tertiary amine of the parent drug AH 7921 and influences ionizability under reversed-phase LC mobile phase conditions .

Physicochemical properties Method development Reference standard

N-[(1-Aminocyclohexyl)methyl]-3,4-dichlorobenzamide (CAS 1580956-92-8): Primary Research and Forensic Application Scenarios


Confirmation of AH 7921 Ingestion in Forensic Urine Toxicology Casework

In forensic toxicology laboratories, N,N-didesmethyl AH 7921 serves as an essential certified reference standard for confirming recent AH 7921 exposure through urine analysis. As one of the two most abundant metabolites identified in human hepatocyte incubations and confirmed in hydrolyzed urine case specimens, its detection provides definitive evidence of AH 7921 ingestion [1]. Laboratories should procure this standard to establish validated LC-MS/MS or GC-MS methods capable of detecting and quantifying this specific di-demethylated metabolite. The standard must be used for retention time alignment (target RT ~11.77 min under reported reversed-phase LC conditions [2]), calibration curve preparation, and mass spectral library matching. This application is particularly critical in postmortem toxicology and driving-under-the-influence-of-drugs (DUID) casework involving synthetic opioid intoxication [1].

Method Development and Validation for Multi-Analte Synthetic Opioid Panels

Laboratories developing comprehensive LC-MS/MS panels for the detection of emerging synthetic opioids and their metabolites should include N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide as a target analyte. The compound's distinct chromatographic retention time relative to AH 7921 (ΔRT = -0.33 min) and N-desmethyl AH 7921 (ΔRT = -0.21 min) enables baseline resolution in properly optimized gradient methods [2]. Additionally, its defined solubility profile (10 mg/mL in DMF, 11 mg/mL in ethanol, 3 mg/mL in DMSO, 0.5 mg/mL in ethanol:PBS pH 7.2) allows for the preparation of stable stock solutions in solvent systems compatible with LC mobile phases. Method validation parameters including linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy should be established using this certified reference standard [1].

In Vitro Metabolism Studies of Structurally Related Benzamide Opioids

Researchers investigating the metabolic fate of AH 7921 and structurally related synthetic opioids (e.g., U-47700, U-49900) in human liver microsome or hepatocyte incubation systems require N,N-didesmethyl AH 7921 as an authentic metabolite standard [1]. In such studies, the standard is used to confirm the identity of the di-demethylated metabolite generated from AH 7921 incubations by matching retention time and high-resolution mass spectral fragmentation patterns. The compound's availability as a crystalline solid with specified purity (≥95% ) enables accurate quantitation of metabolite formation rates in in vitro systems. This application supports research into the metabolic stability, clearance pathways, and potential drug-drug interactions of benzamide-class synthetic opioids [1].

Quality Control and System Suitability Testing in Routine Forensic Analysis

Accredited forensic toxicology laboratories operating under ISO/IEC 17025 standards can employ N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide as a system suitability test (SST) compound or as a quality control material in batch analyses targeting synthetic opioids [1]. The compound's predicted physicochemical parameters, including a boiling point of 430.7±35.0 °C and a density of 1.243±0.06 g/cm³ , inform appropriate storage and handling conditions to maintain standard integrity. Periodic injection of this reference standard during analytical runs verifies instrument performance parameters such as retention time stability, peak area reproducibility, and mass accuracy. This application is particularly valuable in high-throughput forensic laboratories processing large case volumes where instrument drift must be continuously monitored and documented [1].

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